4-Dimethylaminobenzaldoxime

Descripción

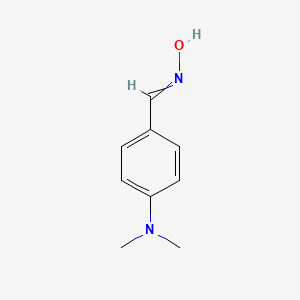

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H12N2O |

|---|---|

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)7-10-12/h3-7,12H,1-2H3 |

Clave InChI |

UJYKADYTQMVUAG-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC=C(C=C1)C=NO |

Origen del producto |

United States |

Synthetic Strategies and Methodologies for 4 Dimethylaminobenzaldoxime

Direct Condensation Approaches

The most straightforward method for synthesizing 4-Dimethylaminobenzaldoxime involves the direct reaction of 4-Dimethylaminobenzaldehyde with a hydroxylamine (B1172632) derivative. This approach is widely documented and serves as a foundational method for producing the target oxime.

Synthesis from 4-Dimethylaminobenzaldehyde and Hydroxylamine Derivatives

The synthesis of this compound is commonly achieved through the condensation reaction of 4-Dimethylaminobenzaldehyde with hydroxylamine hydrochloride. nih.gov In a typical procedure, these reactants are combined in a suitable solvent, such as methanol, in the presence of a base like sodium carbonate. nih.gov The reaction proceeds at room temperature, and after a period of stirring, the resulting this compound can be isolated by filtration and evaporation of the solvent, often achieving high yields of around 89%. nih.gov

This reaction is a classic example of oxime formation, where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the carbon-nitrogen double bond characteristic of an oxime. The reaction of p-dimethylaminobenzaldehyde with hydroxylamine hydrochloride has been noted to produce the corresponding oxime in good yields. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 4-Dimethylaminobenzaldehyde | Hydroxylamine Hydrochloride | Sodium Carbonate | Methanol | This compound | 89% nih.gov |

Optimization of Reaction Conditions: Ultrasound Irradiation Methods

To enhance the efficiency of oxime synthesis, researchers have explored the use of ultrasound irradiation. ajol.infonih.govnih.gov Sonochemistry has emerged as a powerful tool in organic synthesis, often leading to higher yields, shorter reaction times, and milder reaction conditions. ajol.info The application of ultrasound accelerates the condensation of aldehydes and ketones with hydroxylamine hydrochloride. ajol.info This acceleration is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, thereby facilitating the chemical reaction. ajol.infoillinois.edu

In a specific application for synthesizing E-4-N,N-Dimethylaminobenzaldoxime, a mixture of the aldehyde and hydroxylamine hydrochloride in water and ethanol (B145695) is subjected to sonication. ajol.info The pH is adjusted to approximately 10 with a potassium carbonate solution during sonication, which leads to the precipitation of the oxime in excellent yields. ajol.info This method is notably rapid, with reactions often completing within minutes. ajol.info For instance, the synthesis of 4-arylmethylene isoxazole-5(4H)-ones, which involves a related condensation step, is significantly expedited by ultrasound. orgchemres.org

| Method | Conditions | Reaction Time | Yield | Reference |

| Conventional Heating | Refluxing in ethanol with pyridine (B92270) | Several hours | Lower | ijprajournal.com |

| Ultrasound Irradiation | Sonication in water/ethanol at room temperature | Minutes | 81-95% | ajol.info |

Precursor Chemistry and Related Synthetic Routes

Role of p-Aminobenzaldehydes in this compound Synthesis

p-Aminobenzaldehydes are a class of compounds that serve as crucial precursors in the synthesis of their corresponding oximes. The synthesis of 4-aminobenzamide (B1265587) oxime, for example, involves the condensation of 4-aminobenzaldehyde (B1209532) with hydroxylamine hydrochloride. This highlights the general utility of aminobenzaldehydes in preparing oxime derivatives. The synthesis of p-aminobenzaldehyde itself can be achieved through methods like the reduction of p-nitrobenzaldoxime (B7855388) with ammonium (B1175870) sulfide, followed by hydrolysis. orgsyn.org However, the self-condensation of p-aminobenzaldehyde can be an issue, necessitating careful handling to prevent polymerization. orgsyn.org

Efficiency of Vilsmeier-Haack Method in Aldehyde Synthesis

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds, making it a key route for the synthesis of 4-Dimethylaminobenzaldehyde. organicreactions.orgresearchgate.netwikipedia.org This reaction involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃). organicreactions.orgwikipedia.org When reacted with an electron-rich arene like N,N-dimethylaniline, the Vilsmeier reagent facilitates the introduction of a formyl group to produce the corresponding aldehyde. organicreactions.orgresearchgate.net

Specifically, the reaction of N,N-dimethylaniline with the reagent derived from N-methylformanilide and phosphoryl chloride yields 4-N,N-dimethylaminobenzaldehyde with no observation of the 2-substituted product. organicreactions.orgresearchgate.net The efficiency of the Vilsmeier-Haack reaction is well-established for producing various aromatic aldehydes. organicreactions.org

Green Chemistry Approaches to Oxime Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. ijprajournal.com Green chemistry principles are being increasingly applied to the synthesis of oximes to minimize waste and avoid the use of hazardous substances. nih.govnih.gov

Solvent-free synthesis is a key aspect of green chemistry. researchgate.net For the synthesis of oximes, a solvent-free approach involves simply grinding the carbonyl compound and hydroxylamine hydrochloride together, sometimes with a catalyst like Bi₂O₃. nih.govnih.govresearchgate.net This method is not only environmentally friendly but also offers advantages such as short reaction times and high yields. nih.gov Another green approach involves using water as a solvent, which is a safe and non-toxic medium for chemical reactions. ijprajournal.com The use of natural acid catalysts, such as those derived from fruit juices, has also been explored as an eco-friendly alternative. ijprajournal.com Microwave-assisted synthesis, another green technique, has been employed for the conversion of aldehydes to oximes, often in the absence of a solvent. nih.gov

| Green Chemistry Approach | Key Features | Catalyst/Medium | Reference |

| Grindstone Chemistry | Solvent-free, rapid, high yield | Bi₂O₃ | nih.govnih.gov |

| Aqueous Synthesis | Use of water as a safe solvent | Hyamine catalyst | ijprajournal.com |

| Natural Acid Catalysis | Environmentally benign catalysts | Vitis lanata, Mangifera indica extracts | ijprajournal.com |

| Microwave Irradiation | Solvent-free, rapid conversion | TiO₂ | nih.gov |

Advanced Spectroscopic Characterization and Elucidation of 4 Dimethylaminobenzaldoxime

Vibrational Spectroscopy Analysis

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of 4-Dimethylaminobenzaldoxime is characterized by several key absorption bands that confirm its structure. The presence of the oxime group is primarily identified by the O-H and C=N stretching vibrations. The dimethylamino group and the aromatic ring also exhibit characteristic absorption peaks.

A broad absorption band is typically observed in the region of 3400-3100 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime hydroxyl group. The C=N stretching vibration of the oxime group typically appears in the 1680-1620 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups in the dimethylamino moiety appears in the 2950-2850 cm⁻¹ range. The strong band associated with the C-N stretching of the dimethylamino group is also a notable feature.

Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Oxime) | 3400-3100 | Broad, Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium-Strong |

| C=N Stretch (Oxime) | 1680-1620 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of this compound provides a distinct signature of its proton environments. The spectrum is characterized by signals from the hydroxyl proton, the azomethine proton, the aromatic protons, and the methyl protons of the dimethylamino group.

The hydroxyl proton of the oxime group typically appears as a broad singlet at the most downfield region, generally above δ 10.0 ppm, due to hydrogen bonding. The azomethine proton (-CH=N) gives a sharp singlet in the range of δ 8.0-8.5 ppm. The protons of the para-substituted benzene (B151609) ring appear as two distinct doublets, characteristic of an AA'BB' system. The protons ortho to the dimethylamino group are shifted upfield compared to those ortho to the oxime group due to the electron-donating nature of the N(CH₃)₂ group. The six protons of the two methyl groups of the dimethylamino function typically appear as a sharp singlet around δ 3.0 ppm.

¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -N(CH₃)₂ | ~3.0 | Singlet | 6H |

| Aromatic (ortho to -N(CH₃)₂) | ~6.7 | Doublet | 2H |

| Aromatic (ortho to -CH=NOH) | ~7.5 | Doublet | 2H |

| -CH=NOH | ~8.1 | Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In this compound, distinct signals are observed for the methyl carbons, the aromatic carbons, and the azomethine carbon. Due to the symmetry of the para-substituted ring, four signals are expected for the six aromatic carbons.

The azomethine carbon (-CH=N) is typically found in the range of δ 145-155 ppm. The carbons of the dimethylamino group appear at approximately δ 40 ppm. The aromatic carbons show a range of chemical shifts. The carbon atom attached to the dimethylamino group (C-N) is shifted upfield to around δ 152 ppm, while the carbon attached to the oxime group (C-CH=NOH) is found near δ 120 ppm. The other aromatic carbons appear in the typical aromatic region of δ 110-130 ppm.

¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| -N(CH₃)₂ | ~40 |

| Aromatic (ortho to -N(CH₃)₂) | ~111 |

| Aromatic (ipso to -CH=NOH) | ~120 |

| Aromatic (ortho to -CH=NOH) | ~129 |

| Aromatic (ipso to -N(CH₃)₂) | ~152 |

Correlation of Experimental NMR Chemical Shifts with Theoretical Predictions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained and compared with experimental data to validate spectral assignments and gain deeper insight into the electronic structure.

Studies employing DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can provide theoretical ¹H and ¹³C NMR spectra. The correlation between the calculated and experimental chemical shifts is typically evaluated by plotting the two sets of values against each other, which should yield a linear relationship with a high correlation coefficient (R² > 0.99) for an accurate prediction. Such studies can confirm the assignments made from experimental data and help resolve ambiguities, especially in complex regions of the spectrum. Discrepancies between theoretical and experimental values can often be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Electronic Spectroscopy

Electronic or UV-Visible spectroscopy investigates the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions within the aromatic system. The presence of the electron-donating dimethylamino group and the oxime group, which are in conjugation with the benzene ring, significantly influences the absorption maxima.

Typically, two major absorption bands are observed. A high-energy band corresponding to the benzenoid π → π* transition is usually found in the shorter wavelength region (around 200-250 nm). A more intense, lower-energy band, often appearing in the 280-350 nm range, is attributed to an intramolecular charge transfer (ICT) transition from the electron-donating dimethylamino group to the electron-accepting oxime-substituted benzene ring. The position of this band can be sensitive to solvent polarity.

UV-Vis Absorption Data for this compound

| Transition | λmax (nm) | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|

| π → π* | ~230 | - | Ethanol (B145695) |

Ultraviolet-Visible (UV-Vis) Spectroscopy of the Compound and its Derivatives

The study of this compound and its derivatives using UV-Vis spectroscopy provides critical insights into their electronic transitions. While direct and detailed spectral data for this compound remains elusive in readily available literature, analysis of its precursor, 4-Dimethylaminobenzaldehyde (DMAB), and closely related derivatives offers valuable comparative information.

Schiff bases derived from 4-Dimethylaminobenzaldehyde are known to exhibit absorption bands within the 250–445 nm range. A significant absorption band observed around 250 nm is typically attributed to the π→π* electronic transition within the aromatic benzene ring.

One notable derivative, the mercury (II) complex of 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone, has been characterized by UV-Vis spectrophotometry. In a methanol solvent, the thiosemicarbazone ligand itself displays a maximum absorbance (λmax) at 356 nm. Upon complexation with mercury (II), this peak undergoes a bathochromic (red) shift to 374 nm. This shift is indicative of the electronic environment changes in the chromophore upon coordination with the metal ion.

The following table summarizes the available UV-Vis absorption data for a key derivative of 4-Dimethylaminobenzaldehyde:

| Compound | Solvent | Maximum Absorption (λmax) |

| 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone | Methanol | 356 nm |

| Mercury (II) complex of 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone | Methanol | 374 nm |

This interactive data table allows for the sorting and filtering of spectroscopic data for related compounds.

Other Advanced Spectroscopic Techniques for Electronic Structure Elucidation

Beyond conventional UV-Vis spectroscopy, other advanced techniques are crucial for a comprehensive understanding of the electronic structure of molecules like this compound. While specific studies on this oxime are not extensively documented, the application of these methods to its parent aldehyde and other derivatives provides a framework for its potential electronic behavior.

Theoretical and computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting electronic spectra. These computational approaches can calculate the energies of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO often correlates with the electronic transitions observed in UV-Vis spectroscopy.

For the parent compound, 4-(Dimethylamino)benzaldehyde, TD-DFT has been employed to assign the electronic transitions observed in its experimentally measured UV-visible spectrum. Such studies help in understanding the nature of the electronic excitations, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework.

Furthermore, techniques like photoelectron spectroscopy could provide direct experimental measurement of electron binding energies, offering a more detailed picture of the molecular orbital energy levels than can be inferred from absorption spectroscopy alone. While the application of such advanced techniques specifically to this compound is not widely reported, the methodologies are well-established for the detailed electronic structure elucidation of organic molecules.

Crystallographic Investigations and Solid State Structural Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides definitive information on the atomic arrangement within a crystal lattice, including unit cell dimensions, bond lengths, and bond angles.

Determination of Crystal System and Space Group

Early and definitive X-ray analysis has shown that crystals of α-p-dimethylaminobenzaldoxime belong to the monoclinic crystal system. The systematic absences observed in the diffraction data (h0l with l=2n+1 and 0k0 with k=2n+1) unambiguously identified the space group as P2₁/c. This space group is centrosymmetric and indicates that the crystal is built up of repeating units arranged with specific symmetries, including a two-fold screw axis and a glide plane. The unit cell contains four molecules of 4-Dimethylaminobenzaldoxime.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.705 |

| b (Å) | 6.190 |

| c (Å) | 19.149 |

| β (°) | 95.80 |

| Z (Formula units per cell) | 4 |

Analysis of Molecular Conformation and Geometry in the Crystalline State

In the solid state, the this compound molecule is observed to be nearly planar. This planarity facilitates efficient packing in the crystal lattice. The analysis of bond lengths and angles within the molecule reveals the electronic interplay between the dimethylamino donor group, the aromatic ring, and the oxime acceptor group. The geometry of the oxime group (C=N-OH) is consistent with that observed in related benzaldoxime (B1666162) derivatives.

Supramolecular Architecture and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. These interactions create a "supramolecular architecture" that defines the stability and properties of the solid.

Hydrogen Bonding Networks in Crystal Structures

The most prominent feature of the supramolecular architecture of this compound is the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds. In the crystal lattice, two symmetry-related molecules are linked by a pair of O—H···N hydrogen bonds. The hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom of the oxime group of a neighboring molecule. This interaction is reciprocal, creating a robust, planar dimeric unit. The O···N distance for this hydrogen bond has been measured to be 2.784 Å, indicative of a strong interaction. The crystal is therefore constructed from discrete, quasi-planar, hydrogen-bonded dimers.

| Interaction Type | Donor-Acceptor | Distance (Å) | Description |

|---|---|---|---|

| Hydrogen Bond | O—H···N | 2.784 | Links two molecules into a centrosymmetric dimer |

Electron Diffraction Studies for Gas-Phase Structural Insights

Currently, there is a lack of specific experimental data from electron diffraction studies conducted directly on this compound for the purpose of elucidating its gas-phase structure. Gas-phase electron diffraction (GED) is a powerful technique for determining the geometry of molecules in the gaseous state, free from the intermolecular forces present in the solid state. This method provides valuable information on bond lengths, bond angles, and conformational preferences of molecules.

While direct experimental data for this compound is unavailable, computational chemistry methods can provide theoretical insights into its gas-phase structure. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are routinely used to predict the geometric parameters of molecules in the gas phase. These computational studies can serve as a valuable supplement in the absence of experimental GED data, offering predictions of bond lengths, angles, and dihedral angles for the isolated molecule. Such calculations would be essential to compare the solid-state structure with its theoretical gas-phase counterpart, highlighting any conformational changes that occur upon crystallization.

Theoretical and Computational Chemistry of 4 Dimethylaminobenzaldoxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Optimization of Molecular Structures and Geometries

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-Dimethylaminobenzaldoxime, the geometry optimization would reveal key structural parameters like bond lengths, bond angles, and dihedral angles.

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a dimethylamino group (-N(CH₃)₂) and an aldoxime group (-CH=NOH) at the para positions. The presence of these substituents is expected to induce some distortion in the benzene ring from a perfect hexagonal symmetry. The strong electron-donating nature of the dimethylamino group and the electronic effects of the aldoxime group would influence the bond lengths within the aromatic ring. For instance, the C-N bond of the dimethylamino group and the C-C bonds adjacent to it are expected to have some degree of double bond character due to resonance, leading to a shortening of these bonds. Conversely, other C-C bonds in the ring might be slightly elongated.

Computational studies on similar para-substituted benzaldehydes have shown that the geometry of the benzene ring is indeed influenced by the electronic nature of the substituents. researchgate.netresearchgate.net The planarity of the benzene ring is largely maintained, but minor deviations in bond lengths and angles are anticipated.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-N (amino) Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Lengths | 1.39 - 1.41 Å |

| C=N (oxime) Bond Length | ~1.28 Å |

| N-O (oxime) Bond Length | ~1.41 Å |

| C-C-N Bond Angle | ~121° |

| C-N-C (amino) Bond Angle | ~118° |

| C=N-O Bond Angle | ~111° |

Note: These are illustrative values based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific computational method and basis set used.

Prediction of Electronic Parameters (HOMO, LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron, while the energy of the LUMO is related to the electron affinity and indicates the ability of a molecule to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For this compound, the electron-donating dimethylamino group is expected to raise the energy of the HOMO, making the molecule a better electron donor. The aldoxime group, with its π-system, will influence both the HOMO and LUMO levels. The HOMO is likely to be localized over the dimethylamino group and the benzene ring, while the LUMO may have significant contributions from the aldoxime moiety and the aromatic ring.

The HOMO-LUMO gap is anticipated to be relatively small due to the combined effects of the electron-donating and accepting groups, which facilitates intramolecular charge transfer. samipubco.com This smaller energy gap suggests that the molecule could be chemically reactive and possess interesting optical and electronic properties.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are illustrative values and the actual energies can vary depending on the level of theory and basis set employed in the DFT calculations.

Analysis of Molecular Polarity and Dipole Moments

The nitrogen atom of the dimethylamino group is less electronegative than the oxygen atom of the aldoxime group, and the resonance effect pushes electron density from the amino group towards the aldoxime group through the aromatic ring. This intramolecular charge transfer leads to a substantial dipole moment, with the negative end located towards the oxime oxygen and the positive end towards the dimethylamino group. DFT calculations can provide a quantitative value for the dipole moment, which is a key parameter influencing the molecule's solubility, intermolecular interactions, and interaction with external electric fields.

Reactivity Descriptors and Global Reactivity Parameters

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's chemical reactivity. These parameters, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), which is approximated as the average of the HOMO and LUMO energies.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO gap. A larger hardness value indicates greater stability and lower reactivity.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness.

For this compound, the relatively small HOMO-LUMO gap would result in a lower chemical hardness, suggesting higher reactivity. The electronegativity and electrophilicity index would provide further insights into its behavior in chemical reactions.

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Predicted Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~3.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~2.2 eV |

| Global Electrophilicity (ω) | μ²/2η | ~2.8 eV |

Note: These values are illustrative and depend on the calculated HOMO and LUMO energies.

Quantum Chemical Analysis of Vibrational Modes and Molecular Structures

Quantum chemical calculations, particularly DFT, are highly effective in predicting the vibrational frequencies of a molecule. These theoretical frequencies correspond to the different modes of vibration, such as stretching, bending, and torsion of the chemical bonds. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

The vibrational spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups. These would include:

C-H stretching vibrations of the aromatic ring and the methyl groups.

C=C stretching vibrations within the benzene ring.

C-N stretching vibrations of the dimethylamino group.

C=N and N-O stretching vibrations of the aldoxime group.

O-H stretching vibration of the oxime hydroxyl group.

Ring breathing modes and other skeletal vibrations.

Computational studies on N,N-dimethylaniline provide a good reference for the vibrational modes associated with the dimethylamino-substituted benzene ring. sphinxsai.comresearchgate.net The calculated frequencies, after appropriate scaling to account for systematic errors in the computational methods, can show excellent agreement with experimental data.

Advanced Electronic Structure Calculations

Beyond standard DFT, more advanced computational methods can be employed to gain a deeper understanding of the electronic structure and properties of this compound. These methods, while computationally more demanding, can provide more accurate results, especially for excited state properties.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the electronic excited states of molecules. It can be used to predict the electronic absorption spectrum (UV-Vis spectrum) of this compound. The calculations would reveal the energies of the electronic transitions and the nature of the orbitals involved. For this molecule, transitions involving intramolecular charge transfer from the HOMO (located on the amino-benzene part) to the LUMO (on the aldoxime-benzene part) are expected to be prominent.

Other high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate ground-state geometries and energies, serving as benchmarks for DFT results. However, their computational cost is significantly higher and may be prohibitive for routine calculations on a molecule of this size. These advanced methods are particularly useful for studying systems where electron correlation effects are very important. ias.ac.in

Natural Bonding Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals (MOs) obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis provides quantitative information about electron density distribution, atomic charges, and the stabilizing effects of orbital interactions.

For a molecule like this compound, NBO analysis can elucidate the electronic interactions between the dimethylamino group, the benzene ring, and the aldoxime functional group. Key findings from NBO analysis on analogous aromatic systems, such as 4-(Dimethylamino) Benzaldehyde (B42025), reveal significant charge delocalization. conicet.gov.ar The analysis typically shows strong intramolecular hyperconjugative interactions, which contribute to the molecule's stability. conicet.gov.ar These interactions involve the donation of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

A primary interaction in such systems is the donation of electron density from the lone pair of the nitrogen atom in the dimethylamino group to the π* antibonding orbitals of the benzene ring. This n → π* interaction is a key factor in the electron-donating nature of the dimethylamino group and significantly influences the electronic properties of the entire molecule. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, provides a quantitative measure of their strength.

Table 1: Illustrative NBO Analysis Data for a Similar Aromatic System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| N(lp) | π(C=C) of ring | High |

| π(C=C) of ring | π(C=N) of oxime | Moderate |

| σ(C-H) | σ*(C-C) | Low |

Note: This data is illustrative and based on typical findings for similar aromatic compounds. Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.com A smaller energy gap generally implies higher reactivity and lower stability. irjweb.com

For this compound, the electron-donating dimethylamino group is expected to raise the energy of the HOMO, while the π-system of the benzene ring and the oxime group will influence the energy of the LUMO. Computational studies on the related 4-(Dimethylamino) Benzaldehyde have shown that the HOMO is primarily localized on the dimethylamino group and the benzene ring, while the LUMO is distributed over the benzaldehyde moiety. conicet.gov.ar This distribution suggests that the initial sites for electrophilic attack would be on the amino group and the ring, whereas nucleophilic attack would target the carbon atom of the oxime group.

The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), which provide further insights into the molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Note: These values are typical for aromatic aldehydes and related compounds and serve as an estimation for this compound. conicet.gov.ar

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wiley-vch.de This partitioning allows for the definition of atoms and chemical bonds based on the topology of the electron density, ρ(r). wiley-vch.de A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. researchgate.net

The properties of the electron density at these BCPs, such as the value of the electron density itself (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)), provide valuable information about the nature of the chemical bond. researchgate.net For instance, a high value of ρ(r_BCP) and a negative Laplacian are characteristic of covalent bonds, while a low ρ(r_BCP) and a positive Laplacian indicate closed-shell interactions, such as ionic bonds or van der Waals interactions. researchgate.net

In the context of this compound, QTAIM analysis would allow for a detailed characterization of all the bonds within the molecule, including the C-N, C-C, C=N, and N-O bonds. It would also be able to identify and characterize any intramolecular hydrogen bonds that might be present, for example, between the oxime hydrogen and the nitrogen of the dimethylamino group in certain conformations.

Table 3: Expected QTAIM Parameters for Bonds in this compound

| Bond | ρ(r_BCP) (a.u.) | ∇²ρ(r_BCP) (a.u.) | Bond Character |

| C-C (ring) | ~0.3 | Negative | Covalent |

| C=N (oxime) | ~0.4 | Negative | Covalent (polar) |

| N-O (oxime) | ~0.3 | Negative | Covalent (polar) |

| C-N (amino) | ~0.25 | Negative | Covalent (polar) |

Note: These are expected values based on general principles of QTAIM and data for similar organic molecules.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a visual and quantitative description of electron localization in a molecule. nih.govmdpi.com These methods are particularly useful for identifying regions corresponding to chemical bonds, lone pairs, and atomic cores. ijasret.com

ELF is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. Regions of high ELF values (approaching 1) correspond to areas where electrons are highly localized, such as in covalent bonds and lone pairs. Conversely, regions with low ELF values indicate areas of delocalized electrons.

LOL, similar to ELF, is derived from the kinetic energy density and also provides a map of electron localization. It is particularly effective in distinguishing between regions of overlapping localized orbitals. mdpi.com

For this compound, ELF and LOL analyses would provide a detailed picture of the electron distribution. The analysis would clearly show the localized σ-bonds, the delocalized π-system of the benzene ring, and the lone pairs on the nitrogen and oxygen atoms. These visualizations are invaluable for understanding the electronic structure and bonding in a way that complements the more quantitative NBO and QTAIM analyses. The color-coded maps generated from these studies offer an intuitive representation of the chemical bonding within the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes, conformational changes, and thermodynamic properties of a molecule. researchgate.net

Ab Initio Molecular Dynamics (AIMD) for Kinetic and Thermodynamic Stability

Ab Initio Molecular Dynamics (AIMD) is a type of MD simulation where the forces on the atoms are calculated "from first principles" using quantum mechanical methods, typically Density Functional Theory (DFT). nih.gov This approach is more computationally expensive than classical MD but provides a more accurate description of the electronic structure and chemical bonding during the simulation.

An AIMD simulation of this compound would allow for the investigation of its kinetic and thermodynamic stability. By simulating the molecule's behavior at different temperatures, one can observe conformational changes, such as the rotation around the C-N bond or the C=N bond, and determine the energy barriers associated with these processes. The simulation can also reveal the stability of different isomers or conformers and provide information about potential decomposition pathways at elevated temperatures.

The analysis of the trajectory from an AIMD simulation can yield important thermodynamic properties such as free energy profiles for certain reactions or conformational changes. This information is crucial for understanding the molecule's behavior in different environments and its potential reactivity. The stability of the molecule can be assessed by monitoring key structural parameters, such as bond lengths and angles, over the course of the simulation. nih.gov

Coordination Chemistry of 4 Dimethylaminobenzaldoxime As a Ligand

Electronic and Magnetic Properties of Metal Complexes

Magnetic Susceptibility Measurements and Spin States

Magnetic susceptibility measurements are a crucial tool for determining the electronic structure of transition metal complexes. This technique quantifies the extent to which a material is magnetized in an applied magnetic field, which provides direct insight into the number of unpaired electrons in the metal center. The effective magnetic moment (μ_eff), calculated from susceptibility data, is compared to theoretical "spin-only" values to elucidate the spin state of the metal ion.

In coordination complexes, the d-electrons of the central metal ion can be arranged in different orbital levels depending on the surrounding ligands. This can result in two possible spin states:

High-spin: Electrons occupy the d-orbitals to achieve the maximum number of unpaired electrons, following Hund's rule. This typically occurs when the ligand field splitting energy (Δ) is smaller than the electron pairing energy.

Low-spin: Electrons first fill the lower energy d-orbitals before pairing up, minimizing the number of unpaired electrons. This happens when the ligand field splitting energy is large enough to overcome the energy required to pair electrons.

For a ligand such as 4-Dimethylaminobenzaldoxime, which typically coordinates through the nitrogen of the oxime group and potentially the oxygen, the resulting ligand field strength would determine the spin state of the coordinated metal ion (e.g., Fe(II), Fe(III), Co(II)). Paramagnetic complexes, those with unpaired electrons, are drawn into a magnetic field, and the magnitude of this attraction is proportional to the number of unpaired electrons. libretexts.orgfizika.si Diamagnetic complexes, which have no unpaired electrons, are weakly repelled by a magnetic field. fizika.si

While the principles are well-established, specific experimental data for the magnetic moments of metal complexes derived solely from the this compound ligand are not available in the public literature based on the conducted search. Research on analogous Schiff base ligands derived from 4-dimethylaminobenzaldehyde shows that their metal complexes exhibit paramagnetism or diamagnetism depending on the metal ion's d-electron configuration and the geometry of the complex. researchgate.net For example, a Mn(II) complex of a related Schiff base was found to be paramagnetic, while a Ni(II) complex was diamagnetic. researchgate.net

Table 1: Theoretical Spin-only Magnetic Moments (μ_so) for Metal Ions This table illustrates the theoretical magnetic moments for different numbers of unpaired electrons, which serves as a basis for interpreting experimental data.

| Number of Unpaired Electrons (n) | Total Spin (S) | μ_so (Bohr Magnetons, B.M.) |

| 1 | 1/2 | 1.73 |

| 2 | 1 | 2.83 |

| 3 | 3/2 | 3.87 |

| 4 | 2 | 4.90 |

| 5 | 5/2 | 5.92 |

Electronic Spectra and Ligand Field Effects on d-Orbital Energies

Electronic spectroscopy, typically using UV-Visible spectrophotometry, is employed to probe the electronic transitions within a molecule. For transition metal complexes, the absorption of light in the visible and ultraviolet regions often corresponds to the promotion of electrons between the split d-orbitals of the metal center.

According to ligand field theory, the ligands surrounding a metal ion cause the five degenerate d-orbitals to split into groups of different energies. In a common octahedral geometry, the orbitals split into a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). The energy separation between these sets is known as the ligand field splitting parameter (Δ_o or 10Dq). libretexts.org

The this compound ligand is expected to coordinate as an N,O-donor, creating a specific ligand field around the metal. The strength of this field influences the magnitude of Δ_o. The electronic spectrum of such a complex would be expected to show bands corresponding to d-d transitions, the energies of which are directly related to Δ_o. For instance, in the spectrum of a d² ion complex like [V(H₂O)₆]³⁺, observed bands can be assigned to specific transitions between energy terms that arise from the d-electron configuration in the ligand field. dalalinstitute.com

In addition to d-d transitions, which are often weak, more intense charge-transfer (CT) bands can appear. libretexts.org These involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). Given the presence of the aromatic ring and the dimethylamino group, complexes of this compound would likely exhibit intraligand π → π* transitions as well as CT bands. libretexts.org

Although the theoretical framework is clear, specific experimental electronic spectral data detailing the d-d transitions and ligand field parameters for complexes of this compound were not found in the reviewed literature. For comparison, studies on metal complexes with similar Schiff base ligands have reported d-d transition bands and charge transfer bands that were used to deduce the geometry (e.g., octahedral or tetrahedral) of the complexes. researchgate.net

Table 2: Typical Electronic Transitions in Octahedral Complexes This table provides examples of electronic transitions commonly observed for metal ions in an octahedral ligand field.

| Metal Ion (dⁿ) | Ground Term | Excited Terms | Example Transitions |

| Ti³⁺ (d¹) | ²T₂g | ²E_g | ²T₂g → ²E_g |

| V³⁺ (d²) | ³T₁g | ³T₂g, ³A₂g | ³T₁g(F) → ³T₂g(F), ³T₁g(F) → ³T₁g(P) |

| Ni²⁺ (d⁸) | ³A₂g | ³T₂g, ³T₁g | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F) |

Thermal Stability and Decomposition Characteristics of Metal Complexes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition patterns of coordination compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

The thermal decomposition of a metal complex of this compound would provide information on:

Thermal Stability: The temperature at which the complex begins to decompose indicates its stability. Generally, higher decomposition temperatures suggest greater thermal stability. rsc.org

Presence of Solvent Molecules: An initial mass loss at relatively low temperatures (typically below 150 °C) often corresponds to the loss of lattice or coordinated water or other solvent molecules.

Decomposition Pathway: The TGA curve may show one or more steps, indicating a multi-stage decomposition process. Each step corresponds to the loss of a specific part of the ligand or the entire ligand.

Final Residue: The final mass remaining at the end of the experiment usually corresponds to a stable metal oxide or the pure metal, which can help confirm the stoichiometry of the original complex.

For example, a hypothetical TGA analysis of a hydrated metal complex of this compound might first show a step for dehydration, followed by subsequent steps at higher temperatures corresponding to the breakdown and loss of the organic ligand, ultimately leaving a metal oxide residue. mdpi.com The kinetic parameters of the decomposition process, such as activation energy, can also be calculated from the thermal analysis data. mdpi.com

While these analytical methods are standard for characterizing coordination complexes, specific TGA or DSC data for metal complexes of this compound are not present in the searched scientific literature. Studies on complexes with other organic ligands show that the thermal stability can be influenced by the nature of the metal ion, with different metals leading to different decomposition profiles and final products. researchgate.net

Table 3: General Stages of Thermal Decomposition for a Hypothetical Hydrated Metal-Oxime Complex

| Temperature Range (°C) | Process | Expected Mass Loss |

| 80 - 150 | Dehydration | Loss of H₂O molecules |

| 200 - 400 | Initial Ligand Decomposition | Partial loss of organic fragments |

| > 400 | Final Decomposition | Complete loss of organic matter |

| > 600 | Final Residue | Formation of stable metal oxide |

Synthesis and Chemical Utility of 4 Dimethylaminobenzaldoxime Derivatives

Derivatization Strategies and Synthetic Routes

Synthesis of Substituted Aldoxime Derivatives

The derivatization of 4-Dimethylaminobenzaldoxime primarily involves reactions at the hydroxyl group of the oxime functionality. A common strategy for creating substituted aldoxime derivatives is through O-alkylation or O-acylation, which results in the formation of oxime ethers and esters, respectively.

O-Alkylation: The synthesis of oxime ethers can be achieved by reacting the aldoxime with alkyl halides in the presence of a base. jocpr.comthieme-connect.com Common bases include potassium carbonate, sodium hydride, or sodium alkoxides, and solvents such as tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) are often employed. jocpr.com This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated oxime oxygen attacks the electrophilic carbon of the alkyl halide. A transition metal-catalyzed approach using palladium or iridium catalysts for allylic substitution with oximes has also been reported as an alternative route to O-allylated oxime ethers. thieme-connect.com Furthermore, a catalyst- and additive-free method using visible-light-promoted O-H functionalization with diazo esters offers a green and sustainable pathway to oxime ethers. acs.org

General O-Alkylation Reaction Scheme:

R-CHO + NH₂OH·HCl → R-CH=NOH

R-CH=NOH + R'-X + Base → R-CH=NOR' + Base·HX

(Where R = 4-dimethylaminophenyl, R' = alkyl/allyl group, X = halide)

Formation of Imine-Type Compounds and Cycloadducts

While aldoximes are isomers of amides, their direct conversion to simple imines (Schiff bases) is not a standard transformation. However, their rich chemistry allows for participation in cycloaddition reactions, often through an intermediate that behaves like an imine derivative.

1,3-Dipolar Cycloaddition: Aldoximes are valuable precursors for 1,3-dipolar cycloaddition reactions, which are powerful tools for constructing five-membered heterocyclic rings. rsc.orgchesci.com In this process, the aldoxime is first oxidized in situ to a nitrile oxide, which acts as the 1,3-dipole. tandfonline.comresearchgate.net This highly reactive intermediate then readily reacts with a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition to form isoxazolines or isoxazoles, respectively. tandfonline.com This reaction is a concerted pericyclic process, creating up to three new stereocenters in a single step. rsc.org

A variety of oxidizing agents can be used to generate the nitrile oxide from the aldoxime, including hypervalent iodine reagents and combinations like Oxone with sodium chloride. tandfonline.comresearchgate.net

Table 1: Examples of Dipolarophiles Used in Cycloaddition Reactions with In Situ Generated Nitrile Oxides

| Dipolarophile Class | Specific Example | Resulting Heterocycle |

| Alkenes | N-methylmaleimide | Isoxazoline (B3343090) |

| Styrene | Isoxazoline | |

| Alkynes | Phenylacetylene | Isoxazole (B147169) |

| Propargyl alcohol | Isoxazole |

Alternatively, aldoximes can undergo a 1,3-azaprotio cyclotransfer reaction to form a nitrone intermediate. rsc.org Nitrones are also potent 1,3-dipoles that readily engage in cycloaddition reactions with alkenes to yield isoxazolidine (B1194047) rings. rsc.orgmdpi.combenthamdirect.com

Preparation of Flavonoid Derivatives with Related Structural Features

While not direct derivatives of the oxime itself, flavonoid compounds bearing the 4-dimethylaminophenyl moiety are synthesized from the parent aldehyde, 4-dimethylaminobenzaldehyde. This highlights a key synthetic application of the core chemical structure. The synthesis typically begins with a base-catalyzed Claisen-Schmidt condensation (an aldol (B89426) condensation) between 4-dimethylaminobenzaldehyde and a substituted o-hydroxyacetophenone. This reaction forms a chalcone (B49325), which serves as the key intermediate.

The chalcone is then subjected to an oxidative cyclization, such as the Algar-Flynn-Oyamada (AFO) reaction, using an oxidizing agent like hydrogen peroxide in a basic medium. This step constructs the central pyranone ring, yielding a 3-hydroxyflavone (B191502) derivative. The hydroxyl group at the 3-position can then be further derivatized by reacting it with various electrophiles like alkyl halides or acid chlorides to produce a diverse library of flavonoid derivatives.

Applications in Organic Synthesis

Precursors for Caprolactam Synthesis

The industrial synthesis of ε-caprolactam, the monomer for Nylon 6, relies on the Beckmann rearrangement of cyclohexanone (B45756) oxime. study.comvalcogroup-valves.comrwth-aachen.de This reaction is highly specific to cyclic ketoximes, which rearrange to form lactams (cyclic amides). wikipedia.org The process is typically catalyzed by strong acids, such as oleum (B3057394) (fuming sulfuric acid), at elevated temperatures. google.com

The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group (water), leading to the formation of the lactam ring. study.com

It is crucial to note that this compound, being an aromatic aldoxime, is not a precursor for caprolactam. Its structure is fundamentally different from the required cyclic aliphatic ketoxime (cyclohexanone oxime). The Beckmann rearrangement of an aldoxime leads to the formation of a primary amide, not a lactam. wikipedia.org

Table 2: Comparison of Precursors for Beckmann Rearrangement

| Precursor | Oxime Type | Rearrangement Product | Application |

| Cyclohexanone Oxime | Cyclic Ketoxime | ε-Caprolactam (a lactam) | Synthesis of Nylon 6 valcogroup-valves.com |

| This compound | Aromatic Aldoxime | N-(4-(dimethylamino)phenyl)formamide (an amide) | General amide synthesis |

Intermediates for Amide Formation via Beckmann Rearrangement

The Beckmann rearrangement is a classic and powerful method for converting oximes into amides. wikipedia.orgorganicreactions.org When applied to an aldoxime like this compound, the reaction yields a primary amide. researchgate.net The rearrangement is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or reagents like phosphorus pentachloride and tosyl chloride. wikipedia.orgorganic-chemistry.org

The mechanism begins with the conversion of the oxime's hydroxyl group into a good leaving group, usually by protonation in an acidic medium. masterorganicchemistry.com This is followed by the migration of the group positioned anti to the hydroxyl group—in the case of an aldoxime, this is the hydrogen atom—to the nitrogen atom, with the simultaneous expulsion of the leaving group (water). The resulting nitrilium ion is then attacked by water, and after tautomerization, the final amide product is formed. masterorganicchemistry.com

For this compound, the Beckmann rearrangement would result in the formation of 4-dimethylaminobenzamide. This transformation provides a direct route from an aldehyde to a primary amide via the oxime intermediate. However, under some acidic conditions, aldoximes may also undergo dehydration to form nitriles as a competing reaction pathway. masterorganicchemistry.com

Synthesis of Fused Isoxazoles Through Intramolecular Cyclization

The synthesis of fused isoxazole ring systems from derivatives of this compound can be effectively achieved through intramolecular nitrile oxide cycloaddition (INOC) reactions. This powerful synthetic strategy allows for the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. mdpi.com The general approach involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with a tethered dipolarophile, such as an alkene or alkyne, to form the fused isoxazole ring.

The key intermediate, the nitrile oxide, is typically generated from the corresponding aldoxime under oxidative conditions. A variety of oxidizing agents can be employed for this transformation, with hypervalent iodine reagents like iodobenzene (B50100) diacetate (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) being particularly effective. nih.govorganic-chemistry.org These reagents are favored for their mild reaction conditions and high efficiency in converting aldoximes to nitrile oxides. organic-chemistry.org The reaction is often carried out in solvents such as methanol, sometimes with a catalytic amount of an acid like trifluoroacetic acid (TFA) to facilitate the process. organic-chemistry.org

The intramolecular nature of the cycloaddition offers significant advantages, including high regioselectivity and stereoselectivity, as the reacting partners are held in close proximity within the same molecule. This leads to the formation of two new rings in a single synthetic step. The specific substitution pattern of the resulting fused isoxazole is determined by the nature of the tethered dipolarophile and the structure of the starting aldoxime derivative.

While direct examples involving this compound are not extensively detailed in the provided literature, the methodology is broadly applicable to a wide range of substituted benzaldoximes. The electron-donating nature of the dimethylamino group at the para position of the aromatic ring is expected to influence the reactivity of the nitrile oxide intermediate.

The general synthetic sequence can be outlined as follows:

Functionalization of 4-Dimethylaminobenzaldehyde: The synthesis begins with the appropriate functionalization of 4-Dimethylaminobenzaldehyde to introduce a tether containing a dipolarophile (e.g., an allyloxy or propargyloxy group).

Formation of the Aldoxime: The resulting aldehyde is then converted to the corresponding this compound derivative by reaction with hydroxylamine (B1172632).

Intramolecular Nitrile Oxide Cycloaddition (INOC): The aldoxime is subjected to oxidative conditions to generate the nitrile oxide in situ, which then undergoes intramolecular cycloaddition to yield the fused isoxazole.

An illustrative example of this type of reaction is the intramolecular cycloaddition of an O-allyl-substituted benzaldoxime (B1666162). The nitrile oxide generated from the aldoxime reacts with the tethered alkene to form a fused isoxazoline ring system.

| Entry | Aldoxime Precursor | Oxidizing Agent | Solvent | Product | Yield (%) |

| 1 | O-Allyl-benzaldoxime | HTIB | Water | 3-Phenyl-3a,4-dihydro-3H-isoxazolo[2,3-b]isoxazole | up to 89 |

| 2 | O-Propargyl-benzaldoxime | Bleach/DCM | Biphasic | Fused Isoxazole | 97 |

| 3 | Citronellal-derived aldoxime | DIB/TFA | MeOH | Fused Isoxazoline | Good |

This table represents typical yields for intramolecular nitrile oxide cycloadditions of various aldoximes to demonstrate the general applicability of the method. mdpi.comnih.govorganic-chemistry.org

Analytical Methodological Applications

No information was found in the search results regarding the use of this compound as a detection reagent for cinnamic acid and its esters.

Catalytic Applications of 4 Dimethylaminobenzaldoxime and Its Metal Complexes

Role of Oxime-Based Ligands in Catalysis

Oxo Vanadium(IV) Oxime Schiff Bases as Catalysts

Detailed research findings on the catalytic activity of oxo vanadium(IV) complexes specifically featuring 4-Dimethylaminobenzaldoxime as a ligand are not available in the searched literature. While the catalytic potential of oxovanadium(IV) Schiff base complexes is well-documented for various organic transformations, the specific contribution and performance of the this compound ligand in this context have not been reported.

Epoxidation of Cycloolefins

No studies were found that specifically investigate the use of this compound or its metal complexes as catalysts for the epoxidation of cycloolefins. Although metal-catalyzed epoxidation is a significant area of research, the application of this particular compound for such reactions has not been described in the available literature.

Influence of Ligand Electronic Properties on Catalytic Activity and Selectivity

While the electronic properties of ligands are known to significantly influence the catalytic activity and selectivity of their metal complexes, a specific analysis of how the dimethylamino group in this compound affects these parameters in a catalytic cycle has not been detailed in published research.

Energy Transfer Catalysis Involving Metal Complexes

There is no information available in the searched scientific literature regarding the involvement of this compound metal complexes in energy transfer catalysis.

Due to the absence of specific data for this compound in these catalytic applications, no data tables or detailed research findings can be presented.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The synthesis of oximes is a cornerstone reaction in organic chemistry, traditionally involving methods that are often misaligned with modern principles of sustainability. nih.gov Future research is increasingly directed towards the development of novel, environmentally benign synthetic routes for 4-Dimethylaminobenzaldoxime.

Key areas of innovation include:

Solvent-Free Reactions : Methodologies like "grindstone chemistry," which involve grinding reactants together with a solid catalyst in the absence of a solvent, are gaining traction. nih.govresearchgate.net Catalysts such as Bismuth(III) oxide (Bi₂O₃) have proven effective for converting carbonyl compounds into oximes with excellent yields under these conditions. nih.gov

Natural Acid Catalysis : The use of natural acid catalysts derived from sources like Vitis lanata, Mangifera indica, and Citrus limetta represents a significant advancement in green synthesis. These methods avoid the use of hazardous mineral acids traditionally employed in oxime synthesis.

Recoverable Catalysts : The development of processes using recoverable promoters, such as cupric chloride dihydrate (CuCl₂·2H₂O), offers a pathway to minimize chemical waste. organic-chemistry.org This approach not only facilitates the reaction but also allows for the near-quantitative recovery and reuse of the catalyst. organic-chemistry.org

Microwave and Ultrasound-Assisted Synthesis : The application of microwave irradiation and sonication can dramatically reduce reaction times and improve yields, contributing to more energy-efficient synthetic processes. nih.gov

| Synthetic Approach | Key Features | Advantages | Reference Catalysts/Conditions |

|---|---|---|---|

| Traditional Method | Uses acid catalysts and organic solvents, often with refluxing. | Well-established procedures. | Sulfuric acid in organic medium. |

| Grindstone Chemistry | Solvent-free grinding of reactants with a solid catalyst at room temperature. | Environmentally friendly, rapid, high yields, minimal waste. nih.govresearchgate.net | Bi₂O₃, ZnO. nih.gov |

| Natural Acid Catalysis | Utilizes aqueous extracts from natural sources as acid catalysts. | Avoids hazardous mineral acids, uses renewable resources. | Juice/extract of Citrus limetta, Vitis lanata. |

| Recoverable Promoters | Employs metal salts that can be recovered and reused after the reaction. | Reduces waste, cost-effective, high yields. organic-chemistry.org | CuCl₂·2H₂O. organic-chemistry.org |

Advanced Computational Modeling for Mechanism Prediction and Property Estimation

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms and predicting molecular properties, offering insights that are often difficult to obtain through experimental methods alone. datapdf.comgrnjournal.us For this compound, advanced computational modeling is a key future research direction.

Mechanism Elucidation : Techniques like Density Functional Theory (DFT) are pivotal for assessing reaction pathways, identifying transient intermediates, and characterizing transition states. datapdf.comresearchgate.net This is particularly valuable for complex reactions where intermediates cannot be easily detected experimentally. datapdf.com Computational studies can validate proposed mechanisms, such as the role of acid catalysis in the reversible addition of water to oximes. datapdf.com

Property Prediction : Quantum mechanical methods can predict a wide range of properties, including electronic structure, reaction energies, and spectroscopic signatures. grnjournal.usosu.edu This predictive power accelerates the in silico design of new derivatives of this compound with tailored characteristics.

Hybrid Approaches : For more complex systems, such as the interaction of this compound with biological macromolecules or in condensed phases, hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are employed. grnjournal.usosu.edu These models provide a balance between computational accuracy and feasibility for large systems.

By leveraging these computational tools, researchers can gain a deeper understanding of the compound's reactivity and guide the rational design of new experiments and applications.

| Computational Method | Primary Application for Oxime Chemistry | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reaction mechanisms and energetics. grnjournal.usresearchgate.net | Reaction pathways, energy barriers, transition state structures, stability of intermediates. datapdf.com |

| Ab Initio Methods (e.g., CCSD(T)) | High-accuracy benchmarking for smaller systems or critical reaction steps. researchgate.net | Precise electronic correlation effects, validation of DFT results. researchgate.net |

| Molecular Dynamics (MD) | Simulating the time-dependent behavior of molecules. grnjournal.us | Conformational dynamics, solvent effects, pathways for ligand binding/release. osu.edu |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in large systems (e.g., enzyme active sites). grnjournal.us | Detailed mechanism of a reactive site within a larger molecular environment. osu.edu |

Design of New Ligand Architectures for Enhanced Coordination Chemistry

Oximes are recognized as highly versatile ligands capable of coordinating with a wide array of metal ions to form stable complexes. nih.govat.ua A significant future trend for this compound lies in its use as a scaffold for designing novel ligand architectures to advance coordination chemistry.

The versatile character of oxime ligands facilitates the formation of mononuclear, dinuclear, and polynuclear transition metal complexes. uef.fi The properties of these complexes, such as their magnetic behavior and redox activity, are determined by the nature of the ligand and its donor atoms. uef.fi Research in this area will likely focus on:

Tuning Electronic Properties : Modifying the substituents on the phenyl ring of this compound can systematically alter the electronic properties of the ligand. This, in turn, influences the stability, reactivity, and spectroscopic features of the resulting metal complexes.

Creating Polynuclear Systems : The oxime group can act as a bridging ligand, connecting multiple metal centers. Future designs may incorporate additional donor atoms into the ligand structure to facilitate the self-assembly of complex, multi-metallic architectures with potential applications in magnetism and materials science.

Bioinorganic Modeling : Copper-oxime complexes, for instance, are studied for their ability to bind to DNA and for their redox properties, making them attractive for developing bioinorganic model compounds. uef.fi

The ability to design and synthesize new ligands based on the this compound framework opens up possibilities for creating bespoke metal complexes with precisely controlled functions.

Development of Highly Sensitive and Selective Analytical Techniques

The growing need to detect and quantify chemical compounds at ultra-trace levels in complex matrices drives the continuous development of advanced analytical methods. nd.edu For this compound, future research will focus on creating more robust, sensitive, and selective techniques for its analysis.

Emerging trends in this field include:

Chromatographic Methods : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are foundational techniques. baua.deacs.org Future developments will involve coupling these separation methods with more advanced detectors, such as tandem mass spectrometry (LC-MS/MS), to achieve extremely low detection limits and high selectivity. nd.edu

Electrochemical Sensors : There is a growing interest in developing electrochemical sensors for the detection of organic molecules. Research into modifying electrode surfaces with nanomaterials, such as cerium dioxide (CeO₂), has shown promise for enhancing the electrocatalytic oxidation of oximes, thereby improving sensor sensitivity and providing a basis for new analytical platforms. rsc.org

Spectroscopic and Derivatization Techniques : Methods involving derivatization, for example, by reacting the oxime with an aromatic hydrazine to produce a colored or fluorescent hydrazone, can be used for spectroscopic quantification. google.com Future work may focus on developing new derivatization agents that offer greater sensitivity or selectivity for ratiometric detection. researchgate.net

The goal is to develop analytical tools capable of reliably measuring this compound in diverse samples, from environmental matrices to biological fluids.

| Analytical Technique | Principle of Detection | Potential Advantages for this compound |

|---|---|---|

| Gas Chromatography-Nitrogen Selective Detection (GC-NSD) | Separation by volatility followed by detection of nitrogen-containing compounds. | High selectivity for nitrogenous compounds like oximes. baua.de |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by polarity followed by mass-based identification and quantification. | Extremely high sensitivity and selectivity, suitable for complex matrices. nd.edu |

| Electrochemical Sensing | Measures the current from the oxidation or reduction of the analyte at an electrode surface. | Potential for rapid, portable, and low-cost analysis; sensitivity can be enhanced with nanomaterials. rsc.org |

| Spectrophotometry (post-derivatization) | Reaction with a chromogenic agent to form a product that absorbs light at a specific wavelength. | Simple, cost-effective instrumentation; selectivity is determined by the derivatizing agent. google.com |

Investigation of Catalytic Selectivity and Efficiency in Complex Transformations

The metal complexes derived from this compound and related ligands hold significant promise as catalysts for a variety of organic transformations. A key area of future research is the systematic investigation of their catalytic activity, with a particular emphasis on achieving high selectivity and efficiency.

Catalyst Design and Optimization : By modifying the ligand architecture (as discussed in 10.3), the steric and electronic environment around the metal center can be fine-tuned. This control is crucial for directing the selectivity of a catalytic reaction, for instance, in achieving high enantioselectivity in asymmetric synthesis.

Homogeneous Catalysis : Complexes of metals like ruthenium, rhodium, and iridium are known to be highly efficient homogeneous catalysts. researchgate.netacs.org Future work will explore the use of this compound-metal complexes in important reactions such as hydrogenations, cross-coupling reactions, and C-H activation. The catalytic reduction of oximes to hydroxylamines is itself a challenging transformation where new catalysts are needed to prevent over-reduction and cleavage of the N-O bond. researchgate.netnih.gov

Bioconjugation and Click Chemistry : Oxime ligation, the reaction between an oxime and a carbonyl group, is a form of "click chemistry" used extensively in bioconjugation. researchgate.netrsc.org While aniline is a known catalyst for this reaction, new and more efficient catalysts are being sought. nih.govsemanticscholar.org Exploring derivatives of this compound or its complexes as potential catalysts in such systems could be a fruitful avenue of research.

The overarching goal is to develop novel catalytic systems based on this compound that can perform complex chemical transformations with high efficiency and precision, opening doors to more sustainable and powerful synthetic methods.

Q & A

Q. What are the optimized synthetic routes for 4-Dimethylaminobenzaldoxime, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis of this compound typically involves condensation of 4-dimethylaminobenzaldehyde with hydroxylamine. Key parameters include pH control (maintained at 8–10 using sodium acetate buffer), temperature (60–70°C), and stoichiometric ratios (1:1.2 aldehyde to hydroxylamine). Solvent selection (e.g., ethanol/water mixtures) influences reaction kinetics. Post-synthesis, recrystallization from ethanol yields pure product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via melting point (literature range: 145–148°C) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a multi-technique approach:

- NMR : NMR (DMSO-d6) should show signals at δ 8.20 (s, 1H, oxime -OH), δ 8.05 (d, 2H, aromatic), and δ 3.05 (s, 6H, N(CH)) .

- FT-IR : Confirm oxime formation with peaks at 3200–3400 cm (-OH stretch) and 1630 cm (C=N stretch).

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis (monoclinic system, space group P2/c) reveals bond lengths (C=N: ~1.28 Å) and intermolecular hydrogen bonding .

- Elemental analysis : Match calculated vs. observed %C, %H, %N (e.g., CHNO: C 62.77%, H 6.98%, N 16.28%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Refer to GHS classifications:

- Hazard identification : Skin irritation (Category 2), eye damage (Category 1) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation.

- Storage : Keep in airtight containers away from oxidizers. Solubility in ethanol (freely soluble) and water (slightly soluble) informs spill management .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict binding affinity with metal ions (e.g., Cu, Fe). Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess electron donation capacity. Compare calculated IR spectra with experimental data to validate models .

Q. What strategies resolve discrepancies in spectral data during characterization?

- Methodological Answer :

- Cross-validation : Use complementary techniques (e.g., NMR for functional groups, X-ray for crystal structure).

- Dynamic effects : For tautomerism (oxime ⇌ nitroso), variable-temperature NMR (VT-NMR) or DFT-based molecular dynamics clarifies equilibrium states.

- Data repositories : Upload raw spectra to platforms like Chemotion or RADAR4Chem for peer validation .

Q. How does tautomerism in this compound influence its chemical properties, and what experimental approaches study this phenomenon?

- Methodological Answer : Tautomeric forms (oxime vs. nitroso) affect solubility and reactivity. Investigate via:

- UV-Vis spectroscopy : Monitor λ shifts in polar vs. nonpolar solvents (e.g., 290 nm in ethanol vs. 305 nm in toluene).

- Crystallography : Compare bond lengths (C-N vs. N-O) in solid-state structures .

- pH-dependent studies : Titrate in buffered solutions (pH 2–12) to track tautomer prevalence via NMR .

Q. What are the challenges in designing this compound-based probes for metal ion detection, and how can they be addressed?

- Methodological Answer :

- Selectivity : Screen against competing ions (e.g., Zn, Al) using fluorescence quenching assays.

- Detection limits : Optimize probe concentration (µM range) via Job’s plot analysis.

- Stability : Assess photodegradation under UV light (λ = 365 nm) over 24 hours. Reference analogous benzaldehyde derivatives for design insights .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound?

- Methodological Answer :

- Reproducibility : Replicate assays under standardized conditions (e.g., cell lines, exposure times).

- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends.

- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to isolate molecular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro